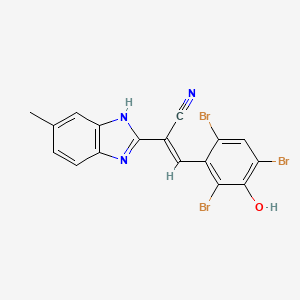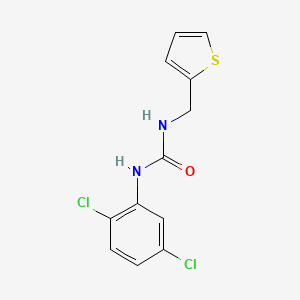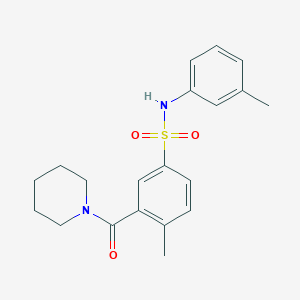![molecular formula C20H27NO4 B5343563 4-(hydroxymethyl)-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-4-azepanol](/img/structure/B5343563.png)
4-(hydroxymethyl)-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-4-azepanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(hydroxymethyl)-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-4-azepanol, commonly known as HTB, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a crucial role in many cellular processes, including glucose metabolism, cell cycle regulation, and apoptosis. HTB has been shown to have a wide range of biochemical and physiological effects, and its potential applications in various fields of research have been extensively studied.
Wirkmechanismus
HTB acts as a potent inhibitor of 4-(hydroxymethyl)-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-4-azepanol, which is a serine/threonine kinase that plays a crucial role in many cellular processes. This compound is involved in the regulation of glucose metabolism, cell cycle progression, and apoptosis. It is also implicated in the pathogenesis of several diseases, including Alzheimer's and Parkinson's. HTB binds to the ATP-binding site of this compound and prevents its phosphorylation, thereby inhibiting its activity. This leads to downstream effects on various cellular processes, depending on the specific context.
Biochemical and Physiological Effects:
HTB has been shown to have a wide range of biochemical and physiological effects, depending on the specific context. It has been shown to regulate glucose metabolism by inhibiting this compound, which is involved in the regulation of glycogen synthesis and glucose uptake. HTB has also been shown to have neuroprotective effects, as it inhibits this compound, which is involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, HTB has been shown to have potential applications in the treatment of cancer, as it inhibits this compound, which is involved in the regulation of cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using HTB in lab experiments is its potent inhibition of 4-(hydroxymethyl)-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-4-azepanol, which allows for the study of the role of this enzyme in various cellular processes. HTB is also relatively stable and easy to synthesize, which makes it a useful tool for researchers. However, one of the limitations of using HTB is its potential off-target effects, as it may inhibit other kinases in addition to this compound. In addition, the effects of HTB may vary depending on the specific context, and caution should be exercised when interpreting results.
Zukünftige Richtungen
There are several potential future directions for research involving HTB. One area of interest is the role of 4-(hydroxymethyl)-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-4-azepanol in the regulation of cell proliferation and apoptosis, and the potential applications of HTB in the treatment of cancer. Another area of interest is the role of this compound in the pathogenesis of neurodegenerative diseases, and the potential neuroprotective effects of HTB. In addition, further studies are needed to elucidate the specific downstream effects of this compound inhibition by HTB in various cellular processes.
Synthesemethoden
HTB is synthesized by a multi-step process involving several chemical reactions. The starting material is 4,6,7-trimethyl-1-benzofuran-3-carboxylic acid, which is first converted into its acid chloride derivative. This is then reacted with 4-aminobutanol to form the corresponding amide. The amide is then reduced with sodium borohydride to produce the alcohol, which is subsequently acetylated using acetic anhydride. Finally, the acetylated alcohol is oxidized using pyridinium chlorochromate to yield the desired product, 4-(hydroxymethyl)-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-4-azepanol.
Wissenschaftliche Forschungsanwendungen
HTB has been extensively used in scientific research as a tool to study the role of 4-(hydroxymethyl)-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-4-azepanol in various cellular processes. It has been shown to be a potent inhibitor of this compound, and its use has led to significant advances in our understanding of the function of this enzyme. HTB has been used in studies of glucose metabolism, insulin signaling, and neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have potential applications in the treatment of cancer, as this compound is involved in the regulation of cell proliferation and apoptosis.
Eigenschaften
IUPAC Name |
1-[4-hydroxy-4-(hydroxymethyl)azepan-1-yl]-2-(4,6,7-trimethyl-1-benzofuran-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-13-9-14(2)18-16(11-25-19(18)15(13)3)10-17(23)21-7-4-5-20(24,12-22)6-8-21/h9,11,22,24H,4-8,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTACWXVUAVHVDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=COC2=C1C)CC(=O)N3CCCC(CC3)(CO)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(4-fluorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5343495.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B5343510.png)
![2-({4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5343516.png)
![7-(3,4-difluorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5343522.png)
![2-(4-chloro-2-fluorophenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5343531.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1-naphthylbutanamide](/img/structure/B5343538.png)
![1-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5343546.png)
![1-({5-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-thienyl}methyl)piperidine](/img/structure/B5343547.png)
![6-[(diethylamino)methyl]-N-[4-(hydroxymethyl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5343550.png)

![6,6-dimethyl-2,4-bis(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]furo[2,3-d]pyrimidine](/img/structure/B5343559.png)
![diethyl [anilino(phenyl)methyl]phosphonate](/img/structure/B5343567.png)
